3-Chloro-6-methyl-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

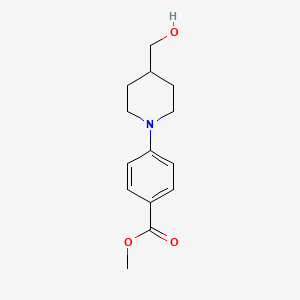

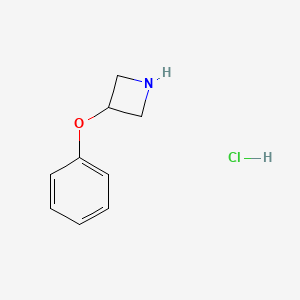

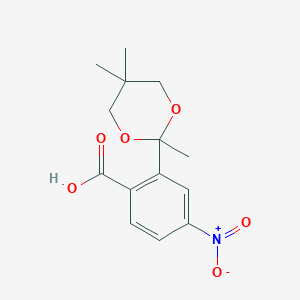

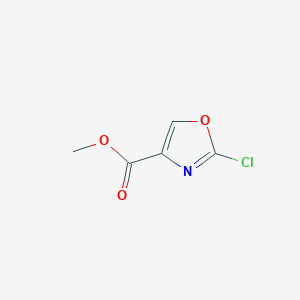

“3-Chloro-6-methyl-1H-indazole” is a chemical compound with the molecular formula C8H7ClN2 . It is a type of indazole, which is a bicyclic compound made up of a benzene ring and a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Various methods have been developed for the synthesis of indazole derivatives . For example, a Cu (OAc) 2 -catalyzed reaction has been described for the synthesis of 1 H -indazoles by N–N bond formation . Another method involves alkylation reactions under phase transfer catalysis conditions .

Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1 H -indazole and 2 H -indazole . Since 1 H -indazole is more thermodynamically stable than 2 H -indazole, it is the predominant tautomer . The structure of “3-Chloro-6-methyl-1H-indazole” includes a chlorine atom and a methyl group attached to the indazole ring .

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions. For instance, they can undergo transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds .

Physical And Chemical Properties Analysis

The molecular weight of “3-Chloro-6-methyl-1H-indazole” is 166.61 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . Its topological polar surface area is 28.7 Ų .

Applications De Recherche Scientifique

Antiproliferative Activity

Indazoles, including 3-Chloro-6-methyl-1H-indazole, have been investigated for their antiproliferative effects. Notably, 3-amino-1H-indazole-1-carboxamides exhibited intriguing antiproliferative activity. Specifically, compounds like 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamide inhibited cell growth in various neoplastic cell lines at concentrations below 1 μM, causing cell cycle arrest in the G0–G1 phase .

Phosphoinositide 3-Kinase δ Inhibitors

Indazoles, including 3-Chloro-6-methyl-1H-indazole, can act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ). Targeting PI3Kδ is relevant for treating respiratory diseases .

Functional Molecules

Indazoles serve as key components in functional molecules used across various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles (a related heterocycle) highlight their importance .

Antioxidant Activity

While not specific to 3-Chloro-6-methyl-1H-indazole, related imidazole derivatives have been synthesized and evaluated for antioxidant activity. For instance, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives were tested using various assays, including hydrogen peroxide scavenging and nitric oxide scavenging .

Mécanisme D'action

Target of Action

Indazole-containing compounds have been known to interact with a variety of targets, including phosphoinositide 3-kinase δ (pi3kδ) for the treatment of respiratory diseases . They can also inhibit, regulate, and/or modulate CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK), which play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

Mode of Action

For instance, they can inhibit the activity of the target enzymes, leading to a decrease in the production of certain molecules or signaling pathways .

Biochemical Pathways

For example, they can inhibit the PI3Kδ pathway, which plays a crucial role in immune cell function . They can also affect the CHK1, CHK2, and SGK pathways, which are involved in cell cycle regulation and response to DNA damage .

Result of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .

Orientations Futures

Given the broad spectrum of pharmacological activities exhibited by indazole scaffolds, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on designing and synthesizing new indazole derivatives with improved pharmacological properties .

Propriétés

IUPAC Name |

3-chloro-6-methyl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLANKYFLBMWPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595846 |

Source

|

| Record name | 3-Chloro-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-methyl-1H-indazole | |

CAS RN |

885271-60-3 |

Source

|

| Record name | 3-Chloro-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

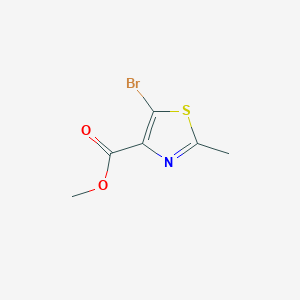

![Methyl 7-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1358251.png)